3,5-dichloro-2-iodothiophene
Description
Properties
CAS No. |
98020-96-3 |
|---|---|
Molecular Formula |
C4HCl2IS |
Molecular Weight |
278.9 |
Purity |
95 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 3,5 Dichloro 2 Iodothiophene
Cross-Coupling Reactions of Halogenated Thiophenes
The presence of multiple halogen substituents on the thiophene (B33073) ring of 3,5-dichloro-2-iodothiophene presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective functionalization through various cross-coupling reactions. This selectivity is a cornerstone for the construction of complex thiophene-containing molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the case of polyhalogenated thiophenes like this compound, the reaction's regioselectivity is of paramount importance. The general principle relies on the preferential oxidative addition of the palladium catalyst to the most reactive carbon-halogen bond. The reactivity order for halogens in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl > F. This inherent difference in reactivity allows for the selective coupling at the C-I bond of this compound while leaving the C-Cl bonds intact for potential subsequent transformations.
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, dialkylbiaryl phosphine ligands have demonstrated broad applicability in Suzuki-Miyaura couplings, enabling reactions with a wide range of substrates, including heteroaryl systems, often under mild conditions. nih.gov
Research has shown that in polyhalogenated heterocycles, oxidative addition of palladium generally occurs preferentially at the position with the weakest carbon-halogen bond. nih.gov For this compound, this corresponds to the C-I bond at the 2-position. This selective reactivity enables the introduction of an aryl or vinyl group at this position while preserving the chlorine atoms for further functionalization.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |
|---|
Heck and Ullmann Coupling for Thiophene Oligomerization
The Heck and Ullmann coupling reactions are also valuable tools for the functionalization of halogenated thiophenes and can be employed for the synthesis of thiophene oligomers and polymers. While the Heck reaction typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene, the Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides.
In the context of this compound, the higher reactivity of the C-I bond would again be expected to dominate in palladium-catalyzed Heck-type reactions, allowing for the introduction of alkenyl substituents at the 2-position.
The Ullmann reaction and its modern palladium-catalyzed variations can be utilized for the synthesis of bithiophenes and higher oligomers. By carefully controlling the reaction conditions, it is possible to achieve selective homocoupling or cross-coupling of halogenated thiophenes. For instance, the treatment of 2,5-dibromo-3-alkylthiophene with an equimolar amount of methylmagnesium bromide, followed by the addition of a nickel catalyst, has been shown to produce head-to-tail coupled regioregular poly(3-alkylthiophenes). researchgate.net A similar strategy could be envisioned for this compound, where initial selective coupling at the iodo position could be followed by polymerization or further functionalization at the chloro positions.
Kumada and Negishi Coupling Applications
Kumada and Negishi couplings are powerful cross-coupling methods that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions offer alternative pathways for the formation of carbon-carbon bonds with halogenated thiophenes.
The Kumada coupling , which typically employs nickel or palladium catalysts, allows for the reaction of Grignard reagents with organic halides. The high reactivity of Grignard reagents can sometimes lead to challenges with functional group tolerance. However, for specific applications, it remains a highly effective method.
The Negishi coupling is a versatile and widely used reaction that couples organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction generally proceeds with retention of stereochemistry for vinyl halides. nih.gov In the case of this compound, the selective reaction of an organozinc reagent at the 2-position can be achieved due to the greater reactivity of the C-I bond compared to the C-Cl bonds. This allows for the introduction of a wide variety of alkyl, alkenyl, and aryl substituents.
The choice of catalyst and ligands is crucial for the success of both Kumada and Negishi couplings, particularly when dealing with less reactive aryl chlorides. semanticscholar.orgorganic-chemistry.org Recent advancements have led to the development of highly active catalyst systems that can facilitate the coupling of even challenging substrates.
Table 2: Comparison of Cross-Coupling Reactions for this compound
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance |
| Heck | Alkene | Palladium | Forms C-C bonds with alkenes |
| Ullmann | Aryl Halide | Copper or Palladium | Forms biaryl compounds |
| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive nucleophiles |
Regioselectivity and Stereocontrol in Cross-Coupling Transformations
The regioselectivity of cross-coupling reactions involving polyhalogenated heterocycles is a critical aspect that dictates the synthetic utility of these building blocks. nih.gov In general, for polyhalogenated thiophenes, the site of oxidative addition is favored at the position with the weakest carbon-halogen bond, which corresponds to the C-I bond in this compound. nih.govnih.gov This inherent electronic preference allows for predictable and selective functionalization.
However, factors beyond bond dissociation energies can influence regioselectivity. These include steric effects, the nature of the catalyst and ligands, and the reaction conditions. acs.orgescholarship.org For instance, the use of bulky ligands can direct the coupling to less sterically hindered positions. While the C-I bond at the 2-position of this compound is the most electronically activated site, steric hindrance from the adjacent chlorine atom at the 3-position could potentially play a role in certain transformations.
Stereocontrol is particularly relevant when the coupling reaction involves the formation of a new stereocenter or the preservation of existing stereochemistry, for example, in the coupling of vinyl halides. Negishi couplings, for instance, are known to generally proceed with retention of the olefin geometry. nih.gov
Nucleophilic Substitution Reactions on the Halogenated Thiophene Core
While cross-coupling reactions are predominant for the functionalization of aryl halides, nucleophilic aromatic substitution (SNAr) provides an alternative and complementary approach, particularly for the formation of carbon-heteroatom bonds.
Carbon-Heteroatom Bond Formation (C-O, C-N, C-S)
Nucleophilic aromatic substitution typically occurs via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The subsequent departure of the leaving group restores the aromaticity of the ring. For SNAr reactions to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. chemistrysteps.comyoutube.com
In the case of this compound, the thiophene ring itself is electron-rich, which generally disfavors nucleophilic attack. However, the presence of three electron-withdrawing halogen atoms can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack under certain conditions.
The formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds can be achieved through the reaction of this compound with appropriate nucleophiles such as alkoxides, amines, and thiolates. The regioselectivity of such reactions would depend on the relative activation of the different carbon positions by the halogen substituents.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for the formation of carbon-heteroatom bonds. nih.gov These reactions, often referred to as Buchwald-Hartwig amination (for C-N bond formation) or the analogous couplings for C-O and C-S bond formation, provide a milder and more general alternative to traditional SNAr conditions. These catalyzed reactions proceed through a different mechanism involving oxidative addition, coordination of the nucleophile, and reductive elimination.
Table 3: Potential Carbon-Heteroatom Bond Forming Reactions
| Bond Formed | Nucleophile/Reagent | Reaction Type | Potential Product |
|---|---|---|---|
| C-O | Alkoxide (e.g., NaOR) | SNAr or Pd-catalyzed coupling | Alkoxy-dichlorohalothiophene |
| C-N | Amine (e.g., R₂NH) | SNAr or Buchwald-Hartwig | Amino-dichlorohalothiophene |
Impact of Halogen Identity and Position on Reactivity
The reactivity of halogenated thiophenes is significantly influenced by the nature and position of the halogen substituents on the thiophene ring. In this compound, the presence of three halogen atoms—one iodine and two chlorine atoms—at specific positions dictates its chemical behavior. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom at the C2 position the most probable site for reactions such as metal-halogen exchange and cross-coupling reactions.
The electronegativity and polarizability of halogen atoms can influence the electron density around the thiophene ring, which in turn affects the reactivity of the molecule. nih.gov The introduction of electron-withdrawing halogen atoms generally decreases the electron density of the aromatic ring. However, the relative reactivity of the C-X (X = I, Cl) bonds is a crucial factor. The C-I bond is significantly more reactive towards oxidative addition with transition metal catalysts, such as palladium, which is a key step in many cross-coupling reactions. This differential reactivity allows for selective functionalization at the C2 position, leaving the C-Cl bonds at the C3 and C5 positions intact for potential subsequent transformations.
| Halogen Property | Iodine (I) | Chlorine (Cl) | Impact on this compound |
| Electronegativity (Pauling Scale) | 2.66 | 3.16 | The more electronegative chlorine atoms withdraw electron density from the ring, while the less electronegative iodine is a better leaving group in nucleophilic substitutions and cross-coupling reactions. |
| C-X Bond Energy (kJ/mol in C6H5X) | ~272 | ~406 | The weaker C-I bond at the C2 position is preferentially cleaved in reactions like metal-halogen exchange and cross-coupling. |
| Position on Thiophene Ring | C2 (α-position) | C3 (β-position), C5 (α-position) | The iodine at the reactive α-position (C2) is the primary site of reaction. The chlorine at the other α-position (C5) and the β-position (C3) are less reactive. |
C-H Functionalization Strategies Involving Thiophene Scaffolds
Direct C-H functionalization is a powerful tool in organic synthesis that avoids the pre-functionalization of substrates, thus offering a more atom- and step-economical approach to the synthesis of complex molecules. rsc.org For thiophene scaffolds, C-H functionalization allows for the direct introduction of various substituents onto the heterocyclic core.
Directed C-H activation is a strategy that utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, leading to its selective cleavage and functionalization. snnu.edu.cnrsc.org This approach offers high regioselectivity, which is often a challenge in the functionalization of heterocycles with multiple C-H bonds. mdpi.comdmaiti.com
For thiophene derivatives, various directing groups can be installed on the ring to direct the catalyst to a specific C-H bond. For instance, a directing group at the C2 position can direct functionalization to the C3 position, or a directing group at the C3 position can direct functionalization to the C2 or C4 positions. The choice of directing group and catalyst system is crucial for achieving the desired regioselectivity. While specific examples for this compound are not prevalent, the principles of directed C-H activation are applicable. A directing group could potentially be introduced at the 2-position (after displacement of iodine) to direct C-H activation at the 4-position, the only remaining C-H bond.
| Directing Group Type | Example | Targeted C-H Position on Thiophene | Metal Catalyst |
| Amide | Picolinamide | ortho to the directing group | Pd, Rh, Ru |
| Carboxylic Acid | Benzoic Acid | ortho to the directing group | Pd, Rh |
| Pyridyl | 2-pyridyl | ortho to the directing group | Pd, Ru |
Oxidative C-H etherification involves the formation of a C-O bond at a C-H position through an oxidative coupling reaction. This transformation is a valuable method for introducing alkoxy or aryloxy groups onto aromatic and heteroaromatic rings. For thiophene scaffolds, this reaction can be achieved using various catalytic systems, often involving a transition metal catalyst and an oxidant.
One approach to the oxidative C-H etherification of heteroarenes involves a base-catalyzed halogen transfer. nih.govnih.gov In this method, a 2-halothiophene can act as a halogen source to generate a heteroaryl halide intermediate in situ, which then undergoes nucleophilic substitution with an alcohol. nih.govnih.govresearchgate.net While this method is demonstrated for N-heteroarenes, similar principles could be explored for the functionalization of the C-H bond in thiophene derivatives. For this compound, the C4-H bond could be a target for such a transformation, potentially mediated by a suitable catalyst and in the presence of an alcohol.
Radical Chemistry and Photoreactions of Iodo-substituted Thiophenes
The carbon-iodine bond is susceptible to cleavage upon exposure to light, leading to the formation of radical intermediates. This photoreactivity of iodo-substituted thiophenes opens up avenues for radical-mediated transformations.
Ultraviolet (UV) irradiation of iodo-substituted thiophenes can induce the homolytic cleavage of the C-I bond. nih.gov This process, known as photoinduced carbon-iodine bond fission, results in the formation of a thienyl radical and an iodine radical. aip.orgescholarship.orgaip.org The energy of the UV light must be sufficient to overcome the C-I bond dissociation energy.
The initial excitation of the iodothiophene molecule can lead to different excited states. aip.orgescholarship.org Dissociation can occur directly from a repulsive excited state or indirectly after internal conversion to a dissociative state. nih.gov The formation of the thienyl and iodine radicals occurs on an ultrafast timescale, often within femtoseconds to picoseconds. aip.orgescholarship.org These highly reactive radical intermediates can then participate in a variety of subsequent reactions.
The formation of a thienyl radical from an iodo-thiophene precursor via photolysis is a key step in initiating radical reactions. Once formed, the thienyl radical is a versatile intermediate that can undergo several reaction pathways. nih.govresearchgate.netnih.gov
The reactivity of the thienyl radical is governed by its electronic structure and the reaction conditions. Common reactions of thienyl radicals include:
Hydrogen Abstraction: The thienyl radical can abstract a hydrogen atom from a suitable donor molecule to form a thiophene and a new radical.
Addition to Unsaturated Bonds: Thienyl radicals can add to double or triple bonds, leading to the formation of new carbon-carbon bonds and more complex radical intermediates. This pathway is utilized in radical-mediated cyclization and polymerization reactions. nih.gov
Reaction with Oxygen: In the presence of oxygen, the thienyl radical can react to form peroxyl radicals, which can then lead to various oxidation products. nih.gov
Radical-Radical Combination: Two thienyl radicals can combine to form a bithiophene. Alternatively, a thienyl radical can combine with another radical species present in the reaction mixture.
The specific reaction pathway that dominates depends on factors such as the concentration of reactants, the solvent, and the presence of radical traps or initiators. The study of thienyl radical reactivity is crucial for understanding and designing novel synthetic methodologies based on radical chemistry.
| Reaction Type of Thienyl Radical | Description | Potential Product from 3,5-dichloro-thien-2-yl radical |
| Hydrogen Abstraction | The radical abstracts a hydrogen atom from a solvent or other H-donor. | 2,4-dichlorothiophene |
| Addition to Alkene | The radical adds across a C=C double bond. | A new C-C bond is formed, leading to an alkylated thiophene derivative. |
| Dimerization | Two thienyl radicals combine. | 3,3',5,5'-tetrachloro-2,2'-bithiophene |
Photochemical Transformations and Product Distributions
The photochemical behavior of iodinated thiophenes is characterized by the facile cleavage of the carbon-iodine (C-I) bond upon ultraviolet (UV) irradiation. While specific studies on this compound are not extensively detailed in the available literature, a comprehensive understanding can be derived from the well-documented photochemistry of the parent 2-iodothiophene (B115884) and related halogenated derivatives.
Upon absorption of UV light, the 2-iodothiophene molecule is promoted to an excited electronic state. The primary photochemical event is the homolytic fission of the C-I bond, which is the weakest bond in the molecule, leading to the formation of a 3,5-dichlorothien-2-yl radical and an iodine atom.
Key Dissociation Pathways:
Research on 2-iodothiophene has identified two principal dissociation pathways that are dependent on the excitation wavelength:
Direct Dissociation: At longer UV wavelengths (closer to the visible spectrum), excitation often leads to a repulsive electronic state, resulting in a rapid and direct cleavage of the C-I bond. This process is typically characterized by a high degree of anisotropy in the distribution of the photofragments, meaning they are ejected in a direction preferentially aligned with the polarization of the incident light. The resulting thienyl radical and iodine atom receive a significant amount of the excess energy as translational kinetic energy. researchgate.netnih.govrsc.org
Indirect Dissociation/Predissociation: When shorter UV wavelengths are used, other excited states, such as bound π→π* states within the thiophene ring, can be accessed. rsc.orgelsevierpure.com From these states, the molecule can undergo internal conversion or intersystem crossing to a dissociative state, leading to C-I bond scission. This indirect pathway is generally slower and results in an isotropic distribution of the photofragments, with a larger portion of the excess energy being partitioned into the internal (vibrational and rotational) energy of the thienyl radical co-fragment. rsc.orgmnstate.edu There is also evidence suggesting that at these higher energies, competing pathways such as C-S bond cleavage and ring-opening may become accessible. mnstate.edu
The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions of the thiophene ring in this compound is expected to influence its photochemical behavior. These substituents can modify the energy levels of the molecular orbitals and the absorption spectrum of the molecule. While the fundamental mechanism of C-I bond cleavage is anticipated to remain the dominant photochemical process, the quantum yields and the branching ratio between the direct and indirect dissociation pathways may be altered compared to the unsubstituted 2-iodothiophene. Furthermore, the electron-withdrawing nature of the chlorine atoms could influence the reactivity of the resulting 3,5-dichlorothien-2-yl radical.
The table below summarizes the expected photochemical products based on the established reactivity of similar compounds.
| Reactant | Conditions | Primary Intermediates | Final Products (in inert solvent) |
| This compound | UV Irradiation (λ > 260 nm) | 3,5-Dichlorothien-2-yl radical, Iodine atom (I•) | 3,5-Dichlorothiophene, Dimerized products, Molecular Iodine (I₂) |
In the presence of a hydrogen-donating solvent, the primary fate of the 3,5-dichlorothien-2-yl radical would be hydrogen abstraction to yield 3,5-dichlorothiophene. In the absence of such a source, radical-radical recombination to form dimeric species or reaction with other available molecules would be more probable.
Halogen-Metal Exchange Reactions and their Synthetic Utility
Halogen-metal exchange is a powerful and widely utilized transformation in organometallic chemistry for the formation of carbon-metal bonds. wikipedia.org This reaction is particularly efficient for aryl and heteroaryl halides, providing a regioselective route to organometallic intermediates that can be subsequently functionalized by reaction with various electrophiles.
For this compound, the halogen-metal exchange reaction is highly selective. The rate of exchange for halogens on an aromatic ring follows the general trend: I > Br > Cl >> F. wikipedia.org Consequently, the iodine atom at the 2-position is exclusively exchanged, leaving the chlorine atoms at the 3- and 5-positions intact. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organometallic product.
Common reagents for this transformation include alkyllithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), and Grignard reagents like isopropylmagnesium chloride (iPrMgCl), often used in combination with lithium chloride (LiCl) to enhance reactivity. wikipedia.orgclockss.org
The reaction proceeds as follows:
The product of this reaction, 3,5-dichlorothien-2-yllithium or its magnesium analogue, is a versatile synthetic intermediate. Its utility lies in its ability to act as a potent nucleophile or as a precursor for transmetalation to other metals (e.g., zinc, copper, boron), opening up a wide array of subsequent reactions. The resulting 3,5-dichloro-2-substituted thiophenes are valuable building blocks in materials science and medicinal chemistry.
Synthetic Applications:
The synthetic utility of the organometallic intermediate derived from this compound is demonstrated by its reaction with a range of electrophiles. The table below provides illustrative examples of the types of compounds that can be synthesized via this methodology.
| Reagent | Electrophile | Product | Application/Significance |
| 1. n-BuLi, THF, -78 °C2. DMF (Dimethylformamide) | Carbonyl Carbon | 3,5-Dichloro-2-thiophenecarboxaldehyde | Precursor for dyes, pharmaceuticals, and ligands |
| 1. n-BuLi, THF, -78 °C2. CO₂ (Carbon Dioxide) | Carbonyl Carbon | 3,5-Dichlorothiophene-2-carboxylic acid | Intermediate for agrochemicals and polymers |
| 1. iPrMgCl·LiCl, THF2. B(OMe)₃ (Trimethyl borate) | Boron Atom | 3,5-Dichlorothiophene-2-boronic acid | Key component in Suzuki cross-coupling reactions |
| 1. n-BuLi, THF, -78 °C2. Me₃SiCl (Trimethylsilyl chloride) | Silicon Atom | 2-(Trimethylsilyl)-3,5-dichlorothiophene | Protecting group and intermediate for further functionalization |
| 1. n-BuLi, THF, -78 °C2. R-X (Alkyl halide) | sp³ Carbon | 2-Alkyl-3,5-dichlorothiophene | Building blocks for organic electronic materials |
This selective halogen-metal exchange provides a reliable and efficient method for the regioselective functionalization of the thiophene ring at the 2-position, making this compound a valuable starting material in organic synthesis.
Applications of 3,5 Dichloro 2 Iodothiophene in Advanced Organic Synthesis
Role as a Precursor for Complex Heterocyclic Architectures
3,5-Dichloro-2-iodothiophene is a key starting material for the synthesis of intricate heterocyclic systems, most notably fused thiophene (B33073) derivatives such as thieno[3,2-b]pyridines and thieno[2,3-b]pyridines. The inherent reactivity of the C-I bond facilitates initial cross-coupling reactions, which are then followed by intramolecular cyclizations involving the chloro substituents. This strategic approach allows for the controlled assembly of polycyclic structures.
A significant application of this precursor is in the synthesis of thieno[3,2-b]pyridinone derivatives, which have been investigated for their potent in vivo activities against Mycobacterium tuberculosis. nih.gov The synthetic strategy often involves an initial Sonogashira coupling at the 2-position of the thiophene ring, followed by a base-mediated intramolecular cyclization to construct the fused pyridinone ring. This methodology highlights the utility of this compound in generating novel chemotypes for the development of anti-TB agents. nih.gov
Similarly, the synthesis of thieno[2,3-b]pyridine derivatives can be achieved through strategic manipulation of the functional groups on the this compound scaffold. These compounds are of interest as potential ligands for adenosine A1 receptors, which are implicated in the treatment of epilepsy. nih.gov The synthetic route may involve a sequence of nucleophilic aromatic substitution and cyclization reactions, where the dichloro-iodothiophene core provides the necessary framework for building the target heterocyclic system.
The following table summarizes the types of complex heterocyclic architectures synthesized from this compound and their potential applications.
| Heterocyclic Architecture | Synthetic Strategy | Potential Application |
| Thieno[3,2-b]pyridines | Sonogashira coupling followed by intramolecular cyclization | Antitubercular agents |
| Thieno[2,3-b]pyridines | Nucleophilic aromatic substitution and cyclization | Adenosine A1 receptor ligands for epilepsy treatment |
Building Block in the Construction of Functionalized Aromatic Systems
The differential reactivity of the halogens in this compound makes it an excellent building block for the construction of highly functionalized aromatic and heteroaromatic systems. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for selective functionalization at the 2-position of the thiophene ring, while leaving the chloro groups intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the thiophene core and various aryl or heteroaryl boronic acids. The selective coupling at the 2-position of this compound provides a straightforward route to 2-aryl-3,5-dichlorothiophenes. These intermediates can then undergo further coupling reactions at the chloro-positions to generate more complex, polysubstituted aromatic systems. While direct examples with this compound are not extensively detailed in the provided search results, the Suzuki-Miyaura coupling of the analogous 3,5-dichloro-1,2,4-thiadiazole demonstrates the feasibility of selective cross-coupling with di-halogenated heterocycles. nih.govresearchgate.net
Stille Coupling: The Stille reaction offers another powerful method for creating carbon-carbon bonds by coupling the iodothiophene with organostannanes. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. libretexts.orguwindsor.ca The higher reactivity of the C-I bond allows for selective coupling at the 2-position, preserving the chloro substituents for further diversification.
Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone in the synthesis of conjugated systems. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with various alkynes proceeds selectively at the iodo-substituted position. This reaction is a key step in the synthesis of precursors for thieno[3,2-b]pyridines and other complex heterocycles. nih.gov
The table below outlines the common cross-coupling reactions involving this compound and their synthetic utility.
| Cross-Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | 2-Aryl/heteroaryl-3,5-dichlorothiophenes |
| Stille | Organostannanes | 2-Substituted-3,5-dichlorothiophenes |
| Sonogashira | Terminal alkynes | 2-Alkynyl-3,5-dichlorothiophenes |
Utilization in Cascade and Multi-Component Reaction Sequences
While specific examples detailing the use of this compound in cascade and multi-component reactions (MCRs) are not prevalent in the provided search results, its structural features make it a highly suitable candidate for such transformations. Cascade reactions, which involve a series of intramolecular transformations, and MCRs, where three or more reactants combine in a single pot, are powerful tools for the rapid assembly of molecular complexity. jocpr.comresearchgate.net
The presence of multiple reactive sites in this compound allows for the design of reaction sequences where an initial intermolecular reaction at one site triggers a cascade of intramolecular events involving the other functional groups. For instance, an initial cross-coupling reaction at the 2-position could introduce a functional group that subsequently participates in a cyclization reaction with one of the chloro substituents.
In the context of MCRs, this compound could serve as a versatile building block, providing a rigid scaffold onto which multiple points of diversity can be introduced in a single synthetic operation. The development of novel MCRs incorporating this trifunctionalized thiophene could lead to the efficient generation of diverse chemical libraries for drug discovery and other applications. nih.gov
Contributions to Libraries of Biologically Relevant Scaffolds
The thiophene ring is a well-established scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The ability to selectively functionalize this compound at three different positions makes it a valuable tool for generating libraries of substituted thiophene derivatives for biological screening.
By employing a variety of cross-coupling partners in reactions such as Suzuki, Stille, and Sonogashira couplings, a diverse array of substituents can be introduced at the 2-position. Subsequent modifications at the 3- and 5-positions, either through further cross-coupling or nucleophilic substitution reactions, can further expand the chemical space of the resulting library.
This systematic approach to diversification allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthesis of thieno[3,2-b]pyridinone derivatives as potential antitubercular agents and thieno[2,3-b]pyridines as adenosine A1 receptor ligands are prime examples of how this compound contributes to the development of novel, biologically relevant scaffolds. nih.govnih.gov
Investigations into 3,5 Dichloro 2 Iodothiophene in Materials and Polymer Chemistry
Monomer Design for Conjugated Polythiophene Systems
As a monomer, 3,5-dichloro-2-iodothiophene serves as a critical building block for conjugated polythiophene systems. These polymers are integral to the field of organic electronics, finding use in devices like transistors, solar cells, and sensors beilstein-journals.orgcmu.edue-bookshelf.de. The specific arrangement of chloro and iodo substituents on the thiophene (B33073) ring allows for selective polymerization reactions, enabling chemists to design polymers with tailored functionalities and properties.
To synthesize well-defined polythiophenes from halogenated monomers like this compound, controlled polymerization techniques are essential. Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis Polymerization (GRIM), is a powerful chain-growth method for producing conjugated polymers with controlled molecular weight and low dispersity ru.nlumich.edu.
In KCTP, a nickel catalyst facilitates the polymerization of a thiophene Grignard monomer. The process involves a series of steps including oxidative addition, transmetalation, and reductive elimination that propagates the polymer chain rsc.org. Research has shown that the type of halogen on the thiophene monomer significantly influences the polymerization behavior rsc.org. While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent in polymer chemistry, KCTP is particularly well-suited for thiophene-based monomers and is the most relevant controlled method for compounds like this compound ru.nlumich.edu. The presence of the iodine atom allows for initial Grignard formation, while the chlorine atoms can remain for post-polymerization modification or influence the final polymer's electronic properties.
The halogen atoms on the thiophene monomer exert a profound influence on both the speed of the polymerization (kinetics) and the structural consistency of the resulting polymer chain (regioregularity). Regioregularity, the specific orientation of monomer units (Head-to-Tail vs. Head-to-Head or Tail-to-Tail), is crucial as it directly impacts the polymer's ability to self-assemble and transport charge cmu.educhemrxiv.org.
Systematic studies on halogenated thiophenes in KCTP reveal significant differences based on the halogen present rsc.org.
Kinetics: The polymerization rate is directly affected by the halogen at the 2-position of the activated monomer rsc.org. Iodinated thiophene monomers have been shown to polymerize in a controlled manner but with distinct kinetics compared to their brominated counterparts. Specifically, iodothiophene polymerization can be subject to product inhibition, where the reaction slows down as the concentration of magnesium salts (byproducts) increases rsc.org.
Regioregularity: The catalyst and reaction conditions in KCTP are designed to promote high regioregularity, typically leading to polymers with over 98% Head-to-Tail (HT) couplings cmu.edu. The presence of different halogens can alter the catalyst's resting state. For instance, in nickel-catalyzed polymerizations, the resting state can change from a Ni(II)-dithienyl complex for brominated monomers to a Ni(II)-thienyl iodide complex for iodinated monomers rsc.org. This change in the catalytic species can influence the precision of monomer insertion and thus the final regioregularity of the polymer. Unfavorable Head-to-Head couplings introduce steric hindrance that forces the polymer backbone to twist, disrupting π-conjugation and diminishing electronic performance cmu.educhemrxiv.org.
The strategic placement of chlorine and iodine in this compound allows for selective reactivity, typically involving the more reactive iodo-group in the polymerization, while the less reactive chloro-groups become part of the polymer backbone, influencing its electronic properties and stability acs.orgrsc.org.
Fabrication of Optoelectronic Materials
Polymers derived from halogenated thiophenes, including structures related to this compound, are key components in the fabrication of various optoelectronic materials. The electronic properties imparted by the halogen atoms, such as lowered HOMO/LUMO energy levels, make these polymers suitable for active layers in devices that interact with light and electricity researchgate.net.
In the field of organic photovoltaics, polymers are used to create the active layer of organic solar cells (OSCs) rsc.org. The most common device structure is the bulk heterojunction (BHJ), where a polymer electron donor is blended with a fullerene or non-fullerene electron acceptor epfl.chacgpubs.orgaau.edu.et. When light is absorbed, the polymer generates an exciton (a bound electron-hole pair), which then separates at the donor-acceptor interface, generating a current acgpubs.orgmdpi.com.
Halogenated thiophene derivatives, while not the polymer itself, are also used as additives to optimize the morphology of the active layer in high-performance OSCs nankai.edu.cnresearchgate.net. For example, the related compound 2,5-dichloro-3,4-diiodothiophene has been successfully used as a solid additive to manipulate molecular packing and enhance the power conversion efficiency (PCE) of various OSC systems nankai.edu.cnresearchgate.net. The addition of such halogenated molecules can improve light absorption, suppress charge recombination, and enhance charge transport, leading to significant improvements in device performance nankai.edu.cn.
| Device Condition | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
|---|---|---|---|---|
| As-cast | 0.858 | 26.7 | 73.8 | 16.9 |
| With SA-T5 Additive* | 0.862 | 27.8 | 78.5 | 18.8 |
*SA-T5 is 2,5-dichloro-3,4-diiodothiophene, a related halogenated thiophene compound. Data extracted from recent studies on solid additives. nankai.edu.cn
Polythiophenes are a foundational class of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) beilstein-journals.orgcmu.edue-bookshelf.de. In OTFTs, a semiconducting polymer layer acts as the channel for charge carrier transport between the source and drain electrodes, modulated by a gate voltage nih.gov. The performance of an OTFT is often measured by its charge carrier mobility.
The inclusion of halogen atoms on the polythiophene backbone can significantly influence the polymer's packing in the solid state and its energy levels, which in turn affects charge mobility researchgate.netnih.gov. Highly ordered, regioregular polythiophenes can self-assemble into structured thin films, which is essential for achieving high performance in transistors nih.gov. While specific data on polymers from this compound is limited, related polythiophene derivatives have achieved high field-effect mobilities and current modulations, making them suitable for low-cost electronic circuits nih.gov.
Development of Thiophene-Based Sensors
The conductive properties of polythiophene and its derivatives make them excellent candidates for the active layer in chemical sensors nih.govresearchgate.netresearchgate.net. These sensors operate on the principle that the interaction between the polymer and an analyte molecule causes a measurable change in the polymer's electrical properties, such as its conductivity or the current in a transistor device mdpi.comnih.gov.
Polythiophene-based sensors have been developed for detecting a wide range of volatile organic compounds (VOCs) and other gases researchgate.netmdpi.com. The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the polymer, for example, through the introduction of functional groups or, in this case, halogen atoms. The interaction with analytes can swell the polymer film or induce electronic effects that alter charge transport, providing a detectable signal mdpi.com. The versatility and processability of polythiophenes allow for their integration into portable and low-cost sensor devices for applications ranging from environmental monitoring to medical diagnostics mdpi.comnih.gov.
Impact of Dichloro and Iodo Substituents on Polymer Properties (e.g., electronic tuning)
The electronic properties of conjugated polymers, such as those derived from thiophene monomers, are critically influenced by the nature and position of substituent groups on the polymer backbone. In the case of polymers synthesized from this compound, the presence of two chlorine atoms and one iodine atom on each thiophene repeat unit has a profound impact on the polymer's electronic structure, primarily through inductive and resonance effects. This strategic substitution allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its band gap, which are key parameters determining its performance in electronic devices.
The chlorine and iodine atoms are both halogens and are characterized by their high electronegativity. As such, they act as strong electron-withdrawing groups. This inductive effect leads to a significant stabilization (lowering) of both the HOMO and LUMO energy levels of the polythiophene backbone. nih.govmdpi.com The degree of this stabilization is influenced by the number and type of halogen substituents. Theoretical studies based on Density Functional Theory (DFT) have consistently shown that the introduction of electron-withdrawing substituents to conjugated polymers leads to a reduction in both HOMO and LUMO energy levels. researchgate.netetamu.edu
The collective electron-withdrawing nature of the dichloro and iodo substituents results in a lower-lying HOMO level. A deeper HOMO level is advantageous for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as it can lead to improved air stability and a higher open-circuit voltage in solar cells. mdpi.com
Simultaneously, the LUMO level is also lowered. The extent of the LUMO level reduction plays a crucial role in determining the polymer's electron affinity and its suitability as an electron-accepting or electron-transporting material. The precise tuning of the LUMO level is critical for achieving efficient charge separation and transport in electronic devices. researchgate.net
The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg) of the polymer. The introduction of electron-withdrawing groups can either increase or decrease the band gap depending on the relative stabilization of the HOMO and LUMO levels. nih.gov In many cases of halogenated polythiophenes, both frontier orbitals are lowered, but the effect on the HOMO level can be more pronounced, potentially leading to a widening of the band gap. researchgate.net However, the specific substitution pattern in this compound, with halogens at positions that can influence both the planarity of the backbone and the electronic delocalization, makes the precise prediction of the band gap complex without specific experimental or computational data for the resulting polymer.
To illustrate the expected electronic tuning effects, the following interactive data table provides a comparison of the calculated electronic properties of unsubstituted polythiophene with those of related halogen-substituted polythiophenes. The values for a hypothetical poly(this compound) are estimated based on the observed trends from the literature.
| Polymer | Substituents | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Reference |
|---|---|---|---|---|---|
| Polythiophene (PT) | None | -4.90 | -2.80 | 2.10 | |
| Poly(3-chlorothiophene) | -Cl at C3 | -5.15 | -2.95 | 2.20 | Theoretical Estimation |
| Poly(3,4-dichlorothiophene) | -Cl at C3, C4 | -5.30 | -3.10 | 2.20 | Theoretical Estimation |
| Poly(this compound) | -Cl at C3, C5; -I at C2 | -5.45 | -3.25 | 2.20 | Estimated |
Note: The values for substituted polythiophenes are illustrative estimations based on general trends observed in computational studies of similar polymers. The actual experimental values may vary depending on factors such as polymer chain length, regioregularity, and solid-state packing.
Theoretical and Computational Chemistry Approaches for 3,5 Dichloro 2 Iodothiophene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to large biological systems. DFT calculations can provide deep insights into the electronic structure of 3,5-dichloro-2-iodothiophene, including the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.
The electronic structure of thiophene (B33073) and its derivatives is of significant interest for applications in organic electronics. researchgate.net DFT studies on substituted thiophenes help in understanding how different functional groups affect the molecule's properties. For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to significantly influence the electronic distribution within the thiophene ring.
Key parameters derived from DFT calculations that help characterize the reactivity of this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 | A measure of the molecule's ability to act as an electrophile. |
This table provides illustrative values for this compound based on typical DFT calculations for similar halogenated thiophenes. The actual values would need to be computed using a specific DFT functional and basis set.
DFT is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This is particularly useful for understanding reactions involving halogenated thiophenes, such as electrophilic substitution, which is a common reaction for this class of compounds.
For instance, the iodination of thiophene derivatives has been studied using DFT. researchgate.netresearchgate.net Such studies reveal that the reaction typically proceeds through the formation of intermediate structures like π-complexes and σ-complexes (also known as Wheland intermediates). researchgate.net The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.
In the context of this compound, DFT could be used to study various reactions, including:
Further Electrophilic Substitution: Despite the presence of deactivating halogen substituents, further substitution might be possible under certain conditions. DFT could predict the most likely position for a new substituent and the energy barrier for the reaction.
Cross-Coupling Reactions: Iodothiophenes are common substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), which are fundamental for creating more complex molecules. DFT can elucidate the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net
Photochemical Reactions: The C-I bond is known to be photolabile. DFT, particularly time-dependent DFT (TD-DFT), can be used to study the excited states of the molecule and predict the mechanism of photodissociation. arxiv.orgrsc.org
A computational study of a reaction mechanism would typically involve locating the optimized geometries of all stationary points on the potential energy surface and characterizing them by frequency calculations to confirm them as minima (reactants, intermediates, products) or first-order saddle points (transition states).
Computational methods, especially DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules. ubc.ca These predictions are invaluable for interpreting experimental spectra and can provide insights into the electronic structure and geometry of the molecule.
For this compound, the following spectroscopic properties can be computationally predicted:
UV-Vis Absorption Spectra: TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. arxiv.org This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. However, it is important to note that the accuracy of TD-DFT can be limited for some thiophene-based compounds, and more advanced methods may be required for precise predictions. acs.org
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. chemrxiv.org
NMR Spectra: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using DFT. This is useful for confirming the structure of a synthesized compound.
| Spectroscopic Property | Predicted Parameter | Illustrative Value |
| UV-Vis Spectroscopy | λmax (Electronic Transition) | 255 nm |
| IR Spectroscopy | C-Cl stretch | 750 cm-1 |
| C-I stretch | 620 cm-1 | |
| 13C NMR Spectroscopy | C2 Chemical Shift | 85 ppm |
| C3 Chemical Shift | 135 ppm | |
| C4 Chemical Shift | 128 ppm | |
| C5 Chemical Shift | 132 ppm |
This table presents illustrative spectroscopic data for this compound. The actual values would be obtained from specific computational models.
Molecular Dynamics Simulations of Compound Behavior
While DFT provides a static picture of a molecule at its minimum energy geometry, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.
For this compound, MD simulations can be used to explore:
Conformational Dynamics: Although the thiophene ring is relatively rigid, MD can simulate the vibrations and minor conformational changes of the molecule.
Behavior in Solution: MD simulations are particularly powerful for studying molecules in a solvent. They can provide insights into solvation shells, the interaction of the solute with solvent molecules, and transport properties like diffusion coefficients.
Intermolecular Interactions: In the condensed phase (liquid or solid), this compound will interact with neighboring molecules. MD simulations can model these interactions, including van der Waals forces, dipole-dipole interactions, and halogen bonding. The iodine and chlorine atoms on the thiophene ring are capable of forming halogen bonds, which are important non-covalent interactions in supramolecular chemistry and materials science. nih.gov
Photodynamics: Ab initio MD simulations, where the forces are calculated "on-the-fly" using quantum chemical methods, can be used to simulate the molecular motions following photoexcitation. rsc.org For this compound, this could model the process of C-I bond cleavage upon absorption of UV light. rsc.org
MD simulations of thiophene derivatives have been used to understand their stability in complex environments, such as in protein binding sites or as part of larger molecular assemblies. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are typically statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity or property.
For a series of substituted thiophenes, including this compound, a QSAR/QSPR study would involve:
Building a Dataset: A set of thiophene derivatives with known experimental data (e.g., anti-inflammatory activity, inhibition constants, boiling points, or solubility) is compiled. researchgate.net
Calculating Molecular Descriptors: A large number of numerical descriptors are calculated for each molecule in the dataset. These can be constitutional, topological, geometric, or electronic descriptors. Electronic descriptors are often calculated using quantum chemical methods like DFT. researchgate.net
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that relates a subset of the descriptors to the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques.
QSAR/QSPR models can be used to:
Predict the properties of new, unsynthesized compounds: A validated model can be used to estimate the activity or property of novel thiophene derivatives, helping to prioritize which compounds to synthesize and test.
Provide insights into the mechanism of action: The descriptors that are found to be important in the model can provide clues about the structural features that are crucial for a given activity or property. For example, a QSAR study might reveal that the activity of a series of thiophene-based enzyme inhibitors is strongly correlated with their electrostatic potential at a specific position on the molecule. researchgate.net
Analytical and Spectroscopic Characterization Methodologies for Halogenated Thiophenes
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-dichloro-2-iodothiophene, both ¹H NMR and ¹³C NMR provide definitive evidence for its structure.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the thiophene (B33073) ring. The chemical shifts are significantly influenced by the attached halogens. The carbon atom bonded to iodine (C2) will experience a shielding effect, shifting it to a relatively upfield position compared to other carbons bonded to electronegative atoms. libretexts.orgyoutube.com Conversely, the carbons bonded to chlorine (C3 and C5) will be deshielded and shifted downfield. The carbon atom bonded to the single hydrogen (C4) will resonate at a chemical shift typical for a carbon in a substituted aromatic ring. compoundchem.com
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C4-H | ~7.0-7.5 | Singlet (s) |
| ¹³C | C2-I | ~90-100 | - |
| C3-Cl | ~128-135 | - | |
| C4-H | ~125-130 | - | |
| C5-Cl | ~128-135 | - |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. Using a technique like Electron Ionization (EI), the molecule is ionized to produce a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) is measured.
The most distinctive feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. This pattern arises from the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) and the monoisotopic nature of iodine (¹²⁷I). libretexts.org The presence of two chlorine atoms results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 9:6:1. nih.govchromatographyonline.com This pattern provides unambiguous confirmation of the presence of two chlorine atoms.
Fragmentation analysis further supports the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. uni-saarland.de For this compound, the primary fragmentation would likely involve the cleavage of the relatively weak C-I bond, resulting in a significant peak corresponding to the loss of an iodine radical ([M-I]⁺). Subsequent loss of chlorine atoms or fragmentation of the thiophene ring can also be observed.
| Ion | Formula | Calculated m/z (for ³⁵Cl, ¹²⁷I) | Key Isotopic Peaks and Expected Relative Intensities |
|---|---|---|---|
| [M]⁺˙ | C₄H³⁵Cl₂I S | 278 | m/z 278, 280, 282 (Ratio ~9:6:1) |
| [M-Cl]⁺ | C₄H³⁵Cl I S | 243 | m/z 243, 245 (Ratio ~3:1) |
| [M-I]⁺ | C₄H³⁵Cl₂S | 151 | m/z 151, 153, 155 (Ratio ~9:6:1) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the thiophene ring. libretexts.org The presence of halogen substituents can influence the position and intensity of these absorption bands.
The lone pairs of electrons on the sulfur and halogen atoms can also participate in n → σ* or n → π* transitions. wikipedia.orglibretexts.org Generally, the π → π* transitions are the most intense and occur at the longest wavelengths (λ_max). Substitution with halogens, which can exert both inductive electron-withdrawing and resonance electron-donating effects, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to unsubstituted thiophene. researchgate.net Given the extended conjugation and presence of heavy atoms, the absorption maximum is expected to be in the UV region. researchgate.net
| Transition Type | Orbital Change | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | HOMO to LUMO | ~240-280 nm | High |
| n → σ | Non-bonding to anti-bonding sigma | <220 nm | Low to Medium |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
Chromatographic techniques are vital for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is an excellent method for analyzing volatile and thermally stable compounds like this compound. The compound is separated from starting materials (e.g., 3,5-dichlorothiophene) and byproducts based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property for the compound under specific GC conditions, while the MS detector confirms its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and reaction monitoring. mdpi.com For a non-polar compound like this, a reversed-phase setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comchromforum.org A UV detector can be used to monitor the elution of the compound, leveraging its UV absorbance. By tracking the disappearance of reactants and the appearance of the product peak, the reaction can be effectively monitored.
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (MS) | Purity assessment, byproduct identification |
| HPLC | Octadecylsilyl silica gel (C18) | Acetonitrile/Water Gradient | UV-Vis Diode Array (DAD/PDA) | Reaction monitoring, quantification |
Resonance Raman Spectroscopy for Vibrational Insights
Resonance Raman spectroscopy is a specialized vibrational spectroscopy technique that can provide detailed information about the molecular structure, particularly for chromophoric molecules. mdpi.com By tuning the excitation laser wavelength to coincide with an electronic absorption band (as identified by UV-Vis spectroscopy), the Raman signals of vibrational modes coupled to that electronic transition can be selectively enhanced by orders of magnitude. researchgate.net
For this compound, excitation within its π → π* absorption band would likely lead to resonance enhancement of the thiophene ring's symmetric stretching modes. nih.gov Studies on similar molecules, like 2-iodothiophene (B115884), have shown that ring stretching modes are strongly activated in resonance Raman spectra. researchgate.net Vibrations involving the C-I and C-Cl bonds would also be of interest, as their intensities could provide insight into the nature of the excited state and the initial dynamics of potential photodissociation pathways. The molecule is non-linear and has 8 atoms (4C, 1H, 2Cl, 1S), giving it 3N-6 = 3(8)-6 = 18 normal vibrational modes. libretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Raman Activity |
|---|---|---|
| Thiophene Ring Symmetric Stretch | ~1350-1550 | Strong (Resonance Enhanced) |
| C-H in-plane bend | ~1000-1200 | Medium |
| C-S Symmetric Stretch | ~600-750 | Strong |
| C-Cl Stretch | ~600-800 | Strong |
| C-I Stretch | ~500-600 | Strong |
Emerging Research Directions and Future Challenges for 3,5 Dichloro 2 Iodothiophene
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of efficient and environmentally benign synthetic methods for obtaining polysubstituted thiophenes is a significant area of research. For 3,5-dichloro-2-iodothiophene, the primary challenge lies in achieving high regioselectivity during the halogenation steps.
Current Synthetic Approaches: Traditional methods for the synthesis of halogenated thiophenes often involve electrophilic substitution reactions on a thiophene (B33073) core. However, controlling the position of halogenation can be difficult, leading to mixtures of isomers. The synthesis of this compound typically requires a multi-step process, potentially starting from a pre-functionalized thiophene to direct the halogenation to the desired positions.
Emerging Sustainable Strategies: In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. This includes the use of less hazardous reagents and solvents, as well as catalytic methods that improve atom economy. For the halogenation of thiophenes, greener approaches are being explored, such as using sodium halides as a source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.gov These methods aim to reduce the environmental impact associated with traditional halogenation procedures.
| Parameter | Traditional Halogenation | Green Halogenation |
| Halogen Source | Elemental halogens (e.g., Cl₂, I₂) | Sodium halides (e.g., NaCl, NaI) nih.gov |
| Solvent | Often chlorinated solvents | Ethanol, water nih.gov |
| Byproducts | Acidic and potentially toxic byproducts | Fewer and less harmful byproducts |
| Conditions | Can require harsh reaction conditions | Milder reaction conditions nih.gov |
Future research in this area will likely focus on the development of one-pot syntheses and catalytic systems that offer high selectivity for the desired 3,5-dichloro-2-iodo substitution pattern, while minimizing waste and energy consumption.
Exploration of Untapped Reactivity Modalities
The reactivity of this compound is largely dictated by its specific arrangement of halogen atoms. The carbon-iodine bond is the most reactive site for cross-coupling reactions, while the chlorine atoms and the C-H bond at the 4-position also offer potential for further functionalization.
Known Reactivity: The iodine at the 2-position makes this compound an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position. This versatility is crucial for the synthesis of more complex molecules.
Potential Untapped Reactivity: While the C-I bond is the primary site of reactivity, the C-Cl bonds and the remaining C-H bond represent untapped potential. Future research could explore:
Selective C-Cl bond activation: Developing catalytic systems that can selectively activate one or both of the C-Cl bonds would open up pathways to tri- and tetra-substituted thiophenes with diverse functionalities.
C-H functionalization: Direct C-H functionalization at the 4-position would provide a more atom-economical route to 2,3,4,5-tetrasubstituted thiophenes.
Halogen dance reactions: Investigating the possibility of halogen dance reactions, where the halogen atoms migrate to different positions on the thiophene ring under specific basic conditions, could lead to the synthesis of novel isomers.
Integration into Advanced Functional Material Platforms
Halogenated thiophenes are key components in the development of organic electronic materials, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic properties of these materials can be finely tuned by the nature and position of the halogen substituents.
Role in Organic Electronics: Thiophene-based conjugated polymers are widely used as the active materials in organic electronic devices. nih.govresearchgate.net The introduction of halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers, which is critical for their performance in devices like solar cells. tudelft.nl
A closely related compound, 2,5-dichloro-3,4-diiodothiophene, has been successfully used as a versatile solid additive in the fabrication of high-performance organic solar cells. nankai.edu.cn This suggests that this compound could also play a significant role in this field.
Future Integration into Advanced Materials: The unique substitution pattern of this compound makes it a promising building block for new functional materials. Future research could focus on:
Novel Conjugated Polymers: The synthesis of new conjugated polymers incorporating the 3,5-dichloro-2-thienyl unit could lead to materials with tailored electronic and optical properties for applications in OPVs, OFETs, and organic light-emitting diodes (OLEDs).
Self-Assembling Materials: The presence of multiple halogen atoms could be exploited to direct the self-assembly of molecules through halogen bonding, leading to the formation of highly ordered structures with interesting electronic or optical properties. acs.org
| Material Platform | Potential Application of this compound |
| Organic Photovoltaics (OPVs) | As a monomer for novel donor or acceptor polymers, or as a processing additive. nankai.edu.cn |
| Organic Field-Effect Transistors (OFETs) | As a building block for semiconducting polymers with high charge carrier mobility. ohiolink.edu |
| Organic Light-Emitting Diodes (OLEDs) | As a component of host or emissive materials with tailored electronic properties. |
| Self-Assembling Systems | As a building block for supramolecular structures directed by halogen bonding. acs.org |
Computational Design and Predictive Modeling for Directed Synthesis and Application
Computational chemistry and predictive modeling are becoming increasingly important tools in the design and development of new molecules and materials. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.
Application of Computational Tools: Density functional theory (DFT) and other computational methods can be used to predict the electronic properties, such as HOMO/LUMO energy levels, of molecules containing the this compound unit. researchgate.netmdpi.com This information is crucial for the rational design of new materials for organic electronics.
Furthermore, computational models can be used to study the mechanisms of reactions involving this compound, helping to predict the selectivity and outcome of different synthetic routes. nih.govresearchgate.net
Future Directions in Predictive Modeling: The application of more advanced computational techniques, such as machine learning and artificial intelligence, could further accelerate the discovery of new applications for this compound. Potential future directions include:
High-throughput virtual screening: Using computational methods to screen large libraries of virtual compounds based on this compound for desired electronic or biological properties.
Predictive reaction modeling: Developing machine learning models that can accurately predict the optimal conditions for synthesizing specific derivatives of this compound. mdpi.comresearchgate.net
Toxicity prediction: Employing computational toxicology models to assess the potential environmental and biological risks of new compounds derived from this compound.
Interdisciplinary Research with Pharmaceutical and Agricultural Sciences (as chemical intermediates)
Thiophene derivatives are prevalent in a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules with potential biological activity.
Role as a Pharmaceutical Intermediate: The thiophene ring is a common scaffold in many drug molecules. The ability to functionalize this compound through cross-coupling reactions makes it a versatile starting material for the synthesis of new drug candidates. The chlorine and iodine atoms can also influence the pharmacokinetic properties of the final molecule. A search of the PubChem database reveals the basic chemical properties of this compound. uni.lu
Role as an Agricultural Intermediate: Thiophene derivatives have also found applications in agriculture as herbicides, insecticides, and fungicides. nih.gov The unique substitution pattern of this compound could be exploited to create new agrochemicals with improved efficacy and selectivity.
Future Interdisciplinary Research: The potential of this compound as a chemical intermediate warrants further interdisciplinary research. This could involve collaborations between synthetic chemists, medicinal chemists, and agricultural scientists to:
Synthesize and screen libraries of compounds: Using this compound as a starting material to generate diverse libraries of molecules for biological screening.
Structure-activity relationship (SAR) studies: Investigating how the different substituents on the thiophene ring influence the biological activity of the resulting compounds.
Development of novel therapeutic and crop protection agents: Aiming to discover new drugs and agrochemicals with improved properties based on the this compound scaffold.
Q & A
Q. How can mixed-methods approaches address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Combine quantitative dose-response assays (e.g., IC₅₀ in cancer cell lines) with qualitative molecular dynamics simulations (e.g., ligand-protein binding free energy). Triangulate data using ANOVA for biological replicates and bootstrapping for simulation uncertainty. Conflicting results may indicate off-target effects, requiring SPR (surface plasmon resonance) binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
